molecular formula C21H24N2O5S2 B2918095 ethyl 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)acetate CAS No. 403843-47-0

ethyl 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)acetate

Cat. No.: B2918095
CAS No.: 403843-47-0
M. Wt: 448.55
InChI Key: LEVNCMDMGSBDJC-UHFFFAOYSA-N
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Description

Ethyl 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)acetate is a useful research compound. Its molecular formula is C21H24N2O5S2 and its molecular weight is 448.55. The purity is usually 95%.
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Biological Activity

Ethyl 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)acetate, a complex organic compound, has been studied for its diverse biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups, including:

  • Methoxy groups : Contributing to lipophilicity and potential interactions with biological targets.
  • Thiophene and pyrazole rings : Known for their pharmacological relevance.
  • Thioether linkage : May enhance bioactivity through metabolic stability.

Molecular Formula : C18H19N3O3S
Molecular Weight : 389.5 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against multiple drug-resistant (MDR) pathogens, with some variants displaying MIC values as low as 0.22 μg/mL .
  • The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis highlights its potential as a therapeutic agent against infections caused by these bacteria .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. Research indicates that:

  • Compounds similar to this compound exhibit anti-inflammatory activities superior to standard treatments like diclofenac sodium .

The biological activity of the compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial metabolism or inflammatory pathways.
  • Non-covalent Interactions : The presence of multiple functional groups allows for various interactions such as hydrogen bonding and π-stacking with target proteins.
  • Modulation of Cellular Processes : By affecting key signaling pathways, the compound can alter cellular responses to stimuli.

Study on Antimicrobial Efficacy

A study involving a series of thiazol-4-one/thiophene-bearing pyrazole derivatives found that certain derivatives exhibited potent antimicrobial activity against MDR strains. The most active derivative in this study was noted for its low MIC values and effective bactericidal properties .

Anti-inflammatory Activity Assessment

Another investigation highlighted the anti-inflammatory potential of substituted pyrazoles, demonstrating that modifications in the chemical structure significantly enhance their therapeutic efficacy compared to existing anti-inflammatory drugs .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against MDR pathogens (MIC 0.22 μg/mL)
Anti-inflammatorySuperior activity compared to diclofenac sodium
Enzyme inhibitionPotential modulation of key metabolic enzymes

Properties

IUPAC Name

ethyl 2-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c1-4-28-20(25)13-29-12-19(24)23-16(11-15(22-23)18-9-6-10-30-18)14-7-5-8-17(26-2)21(14)27-3/h5-10,16H,4,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVNCMDMGSBDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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